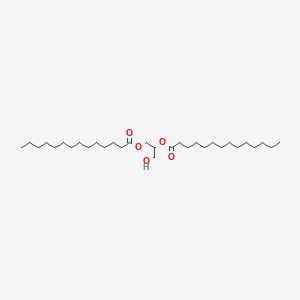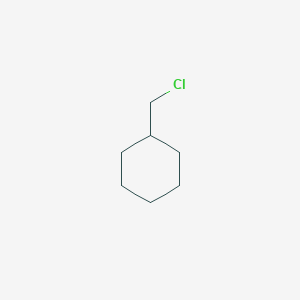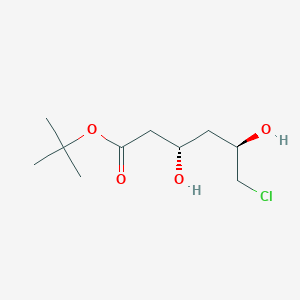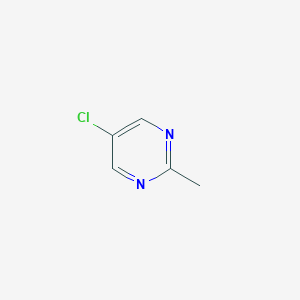
(-)-Tertatolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Tertatolol is a beta-blocker drug that has been widely used in the treatment of hypertension, angina, and arrhythmias. It is a chiral compound, and the (-)-enantiomer is the active form. (-)-Tertatolol has been found to be more effective than other beta-blockers due to its high selectivity for beta1-adrenergic receptors.
Mecanismo De Acción
(-)-Tertatolol exerts its pharmacological effects by selectively blocking beta1-adrenergic receptors in the heart and kidneys. This results in a decrease in heart rate, cardiac output, and renin secretion, leading to a reduction in blood pressure. (-)-Tertatolol also has membrane stabilizing properties, which may contribute to its antiarrhythmic effects.
Efectos Bioquímicos Y Fisiológicos
(-)-Tertatolol has been found to have several biochemical and physiological effects. It has been shown to decrease plasma renin activity, aldosterone levels, and sympathetic nervous system activity. (-)-Tertatolol also has a negative inotropic effect, which reduces myocardial oxygen demand and improves myocardial function. Additionally, (-)-Tertatolol has been shown to improve endothelial function, which may contribute to its anti-atherosclerotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(-)-Tertatolol has several advantages for use in lab experiments. It is a highly selective beta-blocker, which makes it useful for studying the effects of beta1-adrenergic receptor blockade. (-)-Tertatolol also has a long half-life, which allows for sustained pharmacological effects. However, (-)-Tertatolol has some limitations for lab experiments. It is a chiral compound, which means that the enantiomers may have different pharmacological effects. Additionally, (-)-Tertatolol has poor solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on (-)-Tertatolol. One area of research is the development of more efficient synthesis methods for (-)-Tertatolol. Another area of research is the investigation of the pharmacological effects of the individual enantiomers of (-)-Tertatolol. Additionally, there is a need for more studies on the long-term effects of (-)-Tertatolol on cardiovascular outcomes. Finally, there is a need for more studies on the potential use of (-)-Tertatolol in the treatment of other diseases, such as diabetes and cancer.
Métodos De Síntesis
The synthesis of (-)-Tertatolol is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of 2,3-dichlorophenylacetonitrile with ethyl acrylate in the presence of a base to form the corresponding enamine. The enamine is then cyclized using a palladium catalyst to form the tetrahydroisoquinoline ring. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Aplicaciones Científicas De Investigación
(-)-Tertatolol has been extensively studied for its therapeutic potential in cardiovascular diseases. It has been found to be effective in reducing blood pressure, heart rate, and cardiac output. It has also been shown to improve exercise tolerance in patients with angina. In addition, (-)-Tertatolol has been found to be effective in the treatment of arrhythmias, especially in patients with heart failure.
Propiedades
Número CAS |
117305-34-7 |
|---|---|
Nombre del producto |
(-)-Tertatolol |
Fórmula molecular |
C16H25NO2S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(2R)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m1/s1 |
Clave InChI |
HTWFXPCUFWKXOP-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1SCCC2)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















